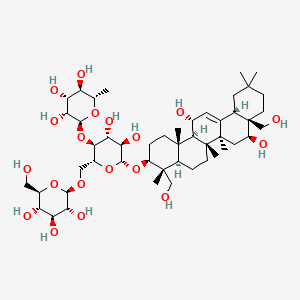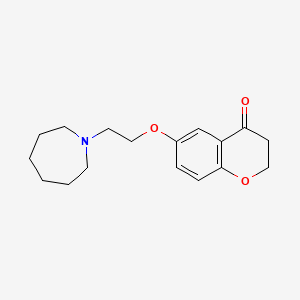
AChE/BuChE/MAO-B-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE/BuChE/MAO-B-IN-1 is a compound known for its inhibitory effects on human acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. These enzymes are significant in the context of neurodegenerative diseases such as Alzheimer’s disease. The compound exhibits high affinity for these enzymes, making it a potential candidate for therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BuChE/MAO-B-IN-1 involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions. One common method involves the use of piperazine-substituted chalcones, which are synthesized through a series of condensation reactions . The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography would be employed to isolate the final product .
化学反応の分析
Types of Reactions
AChE/BuChE/MAO-B-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
科学的研究の応用
AChE/BuChE/MAO-B-IN-1 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on enzyme activity and cellular processes.
作用機序
The compound exerts its effects by binding to the active sites of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B. This binding inhibits the enzymes’ activity, preventing the breakdown of neurotransmitters like acetylcholine and monoamines. The inhibition of these enzymes leads to increased levels of neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
類似化合物との比較
Similar Compounds
Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Selegiline: A monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease
Uniqueness
AChE/BuChE/MAO-B-IN-1 is unique in its ability to inhibit all three enzymes simultaneously, making it a multi-targeted therapeutic agent. This multi-targeted approach can provide a more comprehensive treatment for neurodegenerative diseases compared to compounds that inhibit only one enzyme .
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
6-[2-(azepan-1-yl)ethoxy]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H23NO3/c19-16-7-11-21-17-6-5-14(13-15(16)17)20-12-10-18-8-3-1-2-4-9-18/h5-6,13H,1-4,7-12H2 |
InChIキー |
KZJOEKCJUWZUDR-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CCOC2=CC3=C(C=C2)OCCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


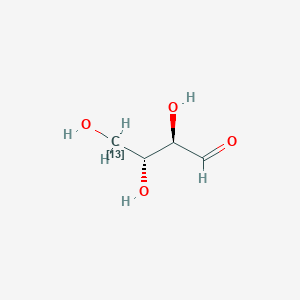
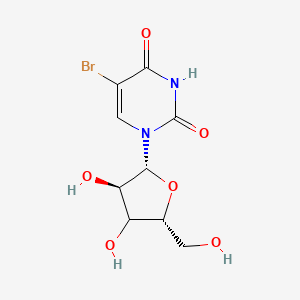
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
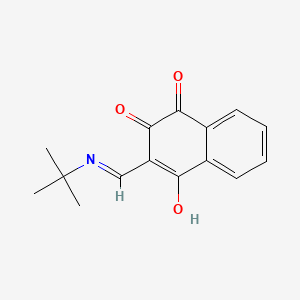
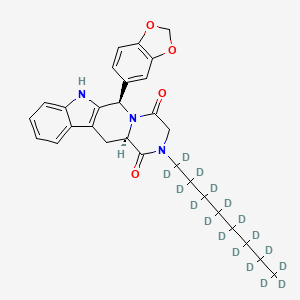
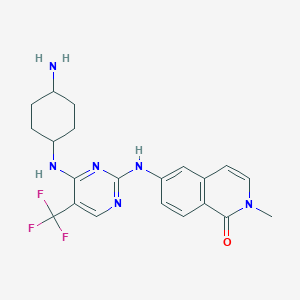
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)

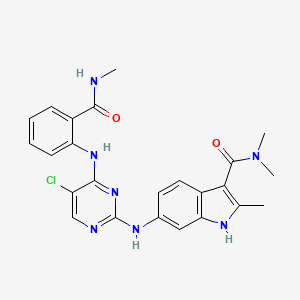

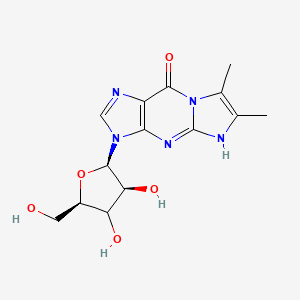

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
